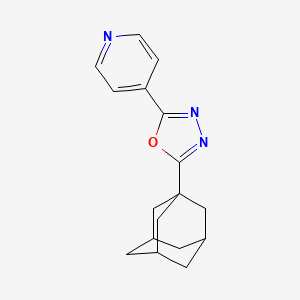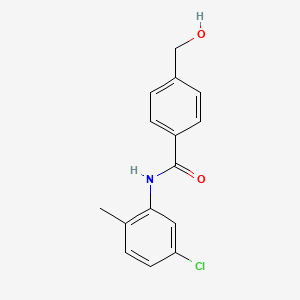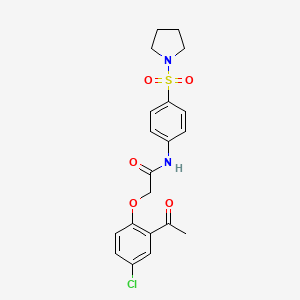
2-(1-Adamantyl)-5-pyridin-4-yl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Adamantyl)-5-pyridin-4-yl-1,3,4-oxadiazole is a chemical compound that has received considerable attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains both nitrogen and oxygen atoms in its structure. It is also known as APO or ADPO and has a molecular formula of C16H18N2O.
Mécanisme D'action
The mechanism of action of 2-(1-Adamantyl)-5-pyridin-4-yl-1,3,4-oxadiazole is not well understood. However, it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
Studies have shown that 2-(1-Adamantyl)-5-pyridin-4-yl-1,3,4-oxadiazole has various biochemical and physiological effects. For instance, it has been shown to exhibit antioxidant properties, which can help protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1-Adamantyl)-5-pyridin-4-yl-1,3,4-oxadiazole is its ease of synthesis, which makes it readily available for laboratory experiments. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(1-Adamantyl)-5-pyridin-4-yl-1,3,4-oxadiazole. Some of these include:
1. Further investigation of the mechanism of action of this compound to better understand its biochemical and physiological effects.
2. Development of new synthesis methods to improve the yield and purity of the compound.
3. Exploration of the potential applications of this compound in the field of organic electronics.
4. Investigation of the potential therapeutic uses of this compound in various diseases, such as cancer and neurodegenerative disorders.
5. Development of new derivatives of this compound with improved properties and applications.
Conclusion
In conclusion, 2-(1-Adamantyl)-5-pyridin-4-yl-1,3,4-oxadiazole is a compound that has attracted significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis and various biochemical and physiological effects make it a promising compound for future studies. Further research is needed to fully understand its mechanism of action and explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-(1-Adamantyl)-5-pyridin-4-yl-1,3,4-oxadiazole can be achieved through various methods. One of the most common methods is the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form 1-adamantanecarbonyl chloride, which is then reacted with 5-aminopyridine to form the desired compound.
Applications De Recherche Scientifique
2-(1-Adamantyl)-5-pyridin-4-yl-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors.
Propriétés
IUPAC Name |
2-(1-adamantyl)-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-3-18-4-2-14(1)15-19-20-16(21-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDKIMOKSNBPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide](/img/structure/B7532555.png)
![1-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7532557.png)
![3-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-1-methyl-1-[(2-methylfuran-3-yl)methyl]urea](/img/structure/B7532559.png)


![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B7532572.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2-phenylphenoxy)acetamide](/img/structure/B7532596.png)
![2-[[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7532604.png)

![3-N-[(1-benzylpiperidin-4-yl)methyl]benzene-1,3-dicarboxamide](/img/structure/B7532622.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7532629.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide](/img/structure/B7532645.png)